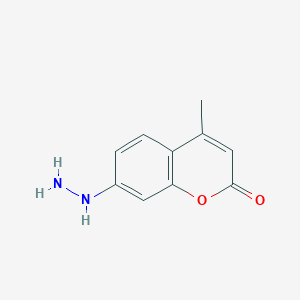

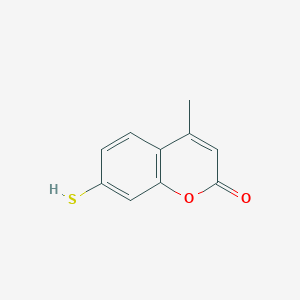

7-Hydrazinyl-4-methyl-2H-chromen-2-one

Übersicht

Beschreibung

7-Hydrazinyl-4-methyl-2H-chromen-2-one is a reactive functional group that has been used in chemical biology as an enhancement reagent . It was found to have antimicrobial resistance, and it can also be used for diagnosis of bacterial infections .

Synthesis Analysis

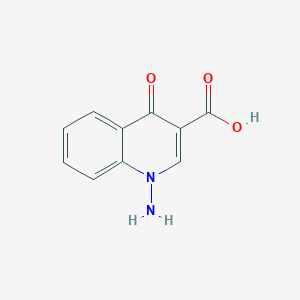

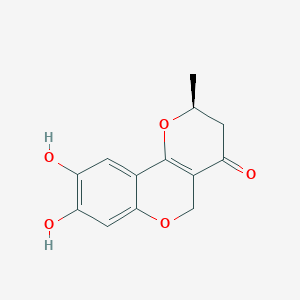

This compound was synthesized according to the procedure outlined by Satyanarayana et al. (2008), which involved the reaction of 7-hydroxy-4-methylcoumarin (0.057 mol, 10.0 g) and ethylchloroacetate, followed by the addition of hydrazine hydrate (0.014 mol) .Molecular Structure Analysis

The molecular weight of 7-Hydrazinyl-4-methyl-2H-chromen-2-one is 190.2 g/mol and its formula is C10H10N2O2 . It is a versatile chemical compound extensively used in scientific research due to its diverse applications, such as drug development and material synthesis, owing to its unique molecular structure.Chemical Reactions Analysis

The reactive functional group of 7-Hydrazinyl-4-methyl-2H-chromen-2-one reacts with the carboxylic acid groups on the cell wall of bacteria, which results in a change in the morphology of the organism . It has been used as a fluorescence probe to identify protein binding sites on DNA .Physical And Chemical Properties Analysis

The molecular weight of 7-Hydrazinyl-4-methyl-2H-chromen-2-one is 190.2 g/mol and its formula is C10H10N2O2 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications : Some derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one have been investigated for their antimicrobial properties. For instance, Čačić et al. (2009) synthesized compounds based on 7-hydrazinyl-4-methyl-2H-chromen-2-one, which were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Additionally, El Azab et al. (2014) found that derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one exhibited remarkable antimicrobial activity against different classes of bacteria and fungi (El Azab et al., 2014).

Fluorogenic Sensor for Biomolecules : Mukherjee et al. (2017) developed a fluorescent sensor using a derivative of 7-Hydrazinyl-4-methyl-2H-chromen-2-one for the detection of biomolecule carbonylation in live cells, which is a critical indicator of oxidative stress (Mukherjee et al., 2017).

Detection of Ions in Biological Systems : A study by Mani et al. (2018) utilized a derivative of 7-Hydrazinyl-4-methyl-2H-chromen-2-one for the detection of chromium ions in living cells, highlighting its potential in biological applications (Mani et al., 2018).

Antitumor Activity : Mustafa et al. (2011) synthesized a series of compounds incorporating 7-Hydrazinyl-4-methyl-2H-chromen-2-one, which exhibited significant antitumor activity against various cancer cell lines (Mustafa et al., 2011).

Organic Light-Emitting Diodes (OLEDs) : Compounds derived from 7-Hydrazinyl-4-methyl-2H-chromen-2-one were used in the synthesis of new materials for OLEDs, showcasing its application in electronic devices (Jung et al., 2017).

Electrochemical Applications : A study by Mazloum‐Ardakani et al. (2013) involved the use of a benzofuran derivative of 7-Hydrazinyl-4-methyl-2H-chromen-2-one in an electrochemical sensor for the detection of hydrazine, demonstrating its utility in chemical sensing technologies (Mazloum‐Ardakani et al., 2013).

Eigenschaften

IUPAC Name |

7-hydrazinyl-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGALTRTXIDNBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydrazinyl-4-methyl-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

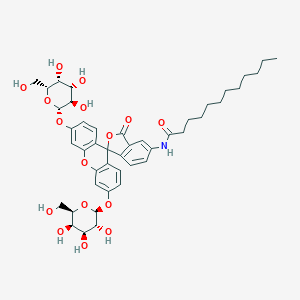

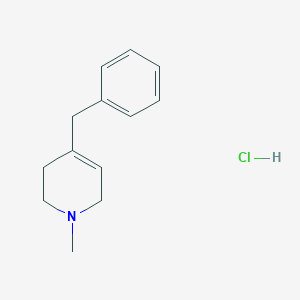

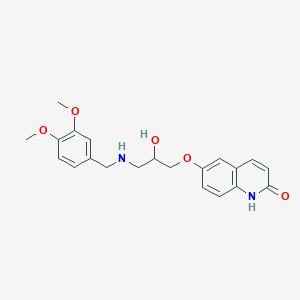

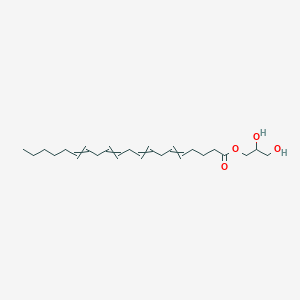

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)